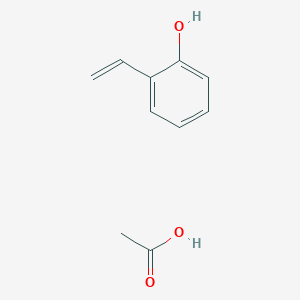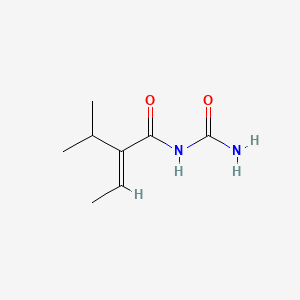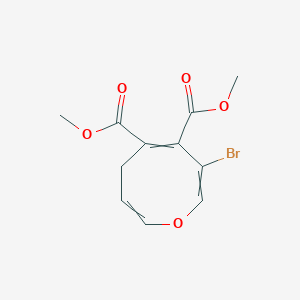
3-tert-Butoxycyclonon-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butoxycyclonon-1-ene is an organic compound belonging to the class of cycloalkenes It features a nine-membered carbon ring with a tert-butoxy group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycyclonon-1-ene typically involves the cyclization of a suitable linear precursor. One common method is the intramolecular cyclization of a linear alkene with a tert-butoxy group. This can be achieved through the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the precursor compound efficiently . This method offers advantages in terms of scalability, safety, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butoxycyclonon-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated cyclononane derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated cyclononane derivatives.
Substitution: Various substituted cyclononene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-tert-Butoxycyclonon-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-tert-Butoxycyclonon-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclononane: A saturated nine-membered carbon ring without any substituents.
Cyclooctane: An eight-membered carbon ring with similar chemical properties.
Cyclodecane: A ten-membered carbon ring with comparable reactivity
Uniqueness
3-tert-Butoxycyclonon-1-ene is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and solubility, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
60996-50-1 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclononene |
InChI |
InChI=1S/C13H24O/c1-13(2,3)14-12-10-8-6-4-5-7-9-11-12/h8,10,12H,4-7,9,11H2,1-3H3 |
Clave InChI |
XLKPYFPPQINYHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCCCCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)


![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)





